

# **Application Notes and Protocols for In Vivo Studies Using AMPK Inhibitors**

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Compound of Interest		
Compound Name:	Ampk-IN-3	
Cat. No.:	B10855071	Get Quote

Disclaimer: As of November 2025, publicly available literature detailing specific in vivo studies using **Ampk-IN-3** is limited. Therefore, these application notes and protocols are based on the established use of other well-characterized, albeit less selective, AMPK inhibitors, such as Compound C (Dorsomorphin). Researchers should adapt these guidelines with caution and conduct preliminary dose-response and toxicity studies for **Ampk-IN-3** or any other specific inhibitor.

### Introduction to AMPK Inhibition in In Vivo Research

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2] Its inhibition is a key strategy in various research areas, including cancer biology and metabolic diseases, to study the effects of blocking energy-conserving processes. **Ampk-IN-3** has been identified as a potent and selective inhibitor of AMPK in cellular assays, with IC50 values of 60.7 nM and 107 nM for AMPK ( $\alpha$ 2) and AMPK ( $\alpha$ 1) respectively.[3] While in vitro data is available, these notes provide a framework for translating its use to in vivo animal models, drawing parallels from studies with other AMPK inhibitors.

## Quantitative Data from In Vivo AMPK Inhibitor Studies

The following table summarizes quantitative data from a representative in vivo study using the AMPK inhibitor Compound C. This data can serve as a starting point for designing experiments



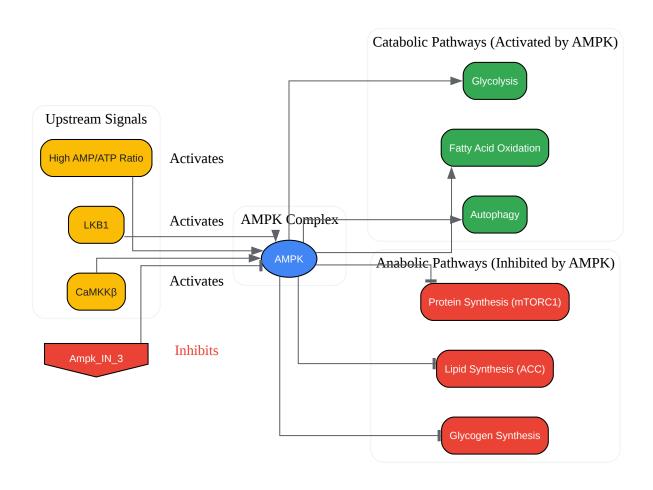
with **Ampk-IN-3**, with the understanding that optimal concentrations and conditions will need to be determined empirically.

Parameter	Value	Animal Model	Study Context	Reference
Compound	Compound C	C57BL/6 Mice (male, 8-10 weeks)	Cisplatin-Induced Nephrotoxicity	[4]
Dosage	10 mg/kg body weight	C57BL/6 Mice	Cisplatin-Induced Nephrotoxicity	[4]
Administration Route	Intraperitoneal (IP) injection	C57BL/6 Mice	Cisplatin-Induced Nephrotoxicity	[4]
Vehicle	DMSO	C57BL/6 Mice	Cisplatin-Induced Nephrotoxicity	[4]
Treatment Schedule	Single dose 1 hour before cisplatin injection	C57BL/6 Mice	Cisplatin-Induced Nephrotoxicity	[4]
Endpoint	72 hours post- treatment	C57BL/6 Mice	Cisplatin-Induced Nephrotoxicity	[4]

## Signaling Pathway and Experimental Workflow AMPK Signaling Pathway

The following diagram illustrates the central role of AMPK in cellular metabolism and how an inhibitor like **Ampk-IN-3** would block its downstream effects.





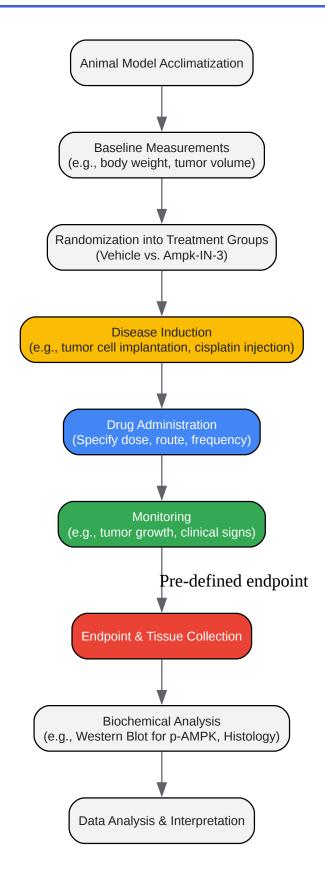
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Caption: AMPK signaling cascade and point of inhibition.

### General Experimental Workflow for In Vivo AMPK Inhibitor Studies

This diagram outlines a typical workflow for evaluating an AMPK inhibitor in an animal model of disease.





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### References

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